molecular formula C49H84N2O20S B1259596 Erythromycin salnacedin CAS No. 149908-23-6

Erythromycin salnacedin

Cat. No.: B1259596
CAS No.: 149908-23-6
M. Wt: 1053.3 g/mol
InChI Key: IIFAEKHIVMOCLV-HAPQPECPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin salnacedin is a macrolide antibiotic that belongs to the erythromycin family. It is known for its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. This compound works by inhibiting bacterial protein synthesis, making it effective in treating various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythromycin salnacedin is synthesized through a series of chemical reactions starting from erythromycin A. The synthesis involves the modification of erythromycin A to introduce the salnacedin moiety. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification processes to isolate erythromycin A, which is subsequently chemically modified to produce this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Erythromycin salnacedin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

Scientific Research Applications

Erythromycin salnacedin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.

    Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

    Medicine: Investigated for its potential in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new drug formulations and delivery systems .

Mechanism of Action

Erythromycin salnacedin exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from producing essential proteins, leading to their eventual death. The molecular targets include the 23S ribosomal RNA molecule within the 50S subunit .

Comparison with Similar Compounds

Erythromycin salnacedin is compared with other macrolide antibiotics such as azithromycin, clarithromycin, and roxithromycin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical modifications, which may enhance its stability and efficacy under certain conditions. Similar compounds include:

This compound’s unique chemical structure and properties make it a valuable compound in both research and clinical settings.

Properties

CAS No.

149908-23-6

Molecular Formula

C49H84N2O20S

Molecular Weight

1053.3 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate

InChI

InChI=1S/C37H67NO13.C12H13NO5S.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17);2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;9-;;/m10../s1

InChI Key

IIFAEKHIVMOCLV-HAPQPECPSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.